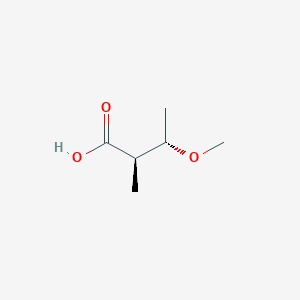

(2R, 3S)-3-methoxy-2-methylbutyric acid

Description

(2R,3S)-3-Methoxy-2-methylbutyric acid is a chiral carboxylic acid characterized by a methyl group at the C2 position and a methoxy group at the C3 position. Its stereochemistry (R configuration at C2 and S at C3) distinguishes it from structural isomers and enantiomers, influencing its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

(2R,3S)-3-methoxy-2-methylbutanoic acid |

InChI |

InChI=1S/C6H12O3/c1-4(6(7)8)5(2)9-3/h4-5H,1-3H3,(H,7,8)/t4-,5+/m1/s1 |

InChI Key |

BEGJUZBXLOOKOY-UHNVWZDZSA-N |

Isomeric SMILES |

C[C@H]([C@H](C)OC)C(=O)O |

Canonical SMILES |

CC(C(C)OC)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers and Enantiomers

a. 2-Methylbutyric Acid (CAS 116-53-0)

- Structure : Lacks the methoxy group at C3; methyl group at C2.

- Properties : Lower molecular weight (116.16 g/mol vs. 146.18 g/mol for the target compound). Higher polarity due to the absence of the methoxy group, leading to stronger hydrogen bonding.

- Applications : Used as an intermediate in manufacturing under controlled conditions .

- Safety : Causes skin/eye irritation; requires similar handling precautions as other carboxylic acids .

b. (S)-(+)-2-Methylbutyric Acid (CAS 1730-91-2)

- Chirality : S-configuration at C2 (vs. R in the target compound).

- Implications : Enantiomeric differences may affect interactions in chiral environments (e.g., enzyme binding). Widely used in asymmetric synthesis .

Functional Group Analogs

a. Hydroxy-Substituted Acids

- Example: (2R)-2-Hydroxy-3-methylbutanoic acid () and (S)-3-Hydroxyisobutyric acid ().

- Key Differences : Hydroxy groups increase polarity and acidity compared to methoxy-substituted analogs.

- Applications : Hydroxy acids participate in metabolic pathways (e.g., valine catabolism) and are precursors for biodegradable polymers .

b. (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic Acid (CAS 55780-90-0)

- Structure: Incorporates a Boc-protected amino group, unlike the target compound.

- Applications : Used in peptide synthesis as a chiral building block. The Boc group enhances solubility and stability during reactions .

Deuterated Derivatives

- Examples : 3-Methylbutyric-2,2-d2 acid (CAS 95927-02-9) and 3-Methylbutyric-d9 acid (CAS 344298-81-3).

- Key Features : Deuterium substitution alters molecular weight and vibrational modes, making these isotopologues valuable in NMR and metabolic studies.

- Cost: Deuterated compounds are significantly more expensive (e.g., ¥30,800–¥44,000/g) compared to non-deuterated analogs .

Physicochemical Properties

- Boiling Point/Solubility : The methoxy group in the target compound likely reduces boiling point compared to hydroxy analogs (due to weaker hydrogen bonding) but increases lipophilicity, enhancing membrane permeability.

- Acidity : The electron-donating methoxy group may slightly decrease acidity (higher pKa) compared to hydroxy or unsubstituted carboxylic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.